Diethylenetriaminetriacetic Acid Trifluoroacetamide Tri(tert-butyl Ester)
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Overview
Description
Preparation Methods
The synthesis of Diethylenetriaminetriacetic Acid Trifluoroacetamide Tri(tert-butyl Ester) involves several steps. One common method includes the reaction of diethylenetriamine with trifluoroacetic anhydride in the presence of N-ethyl-N,N-diisopropylamine as a base in acetonitrile at ambient temperature . The reaction yields the desired product with high purity
Chemical Reactions Analysis
Diethylenetriaminetriacetic Acid Trifluoroacetamide Tri(tert-butyl Ester) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the trifluoroacetamide group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Diethylenetriaminetriacetic Acid Trifluoroacetamide Tri(tert-butyl Ester) has several scientific research applications:
Chemistry: It is used as a reagent in synthetic organic chemistry for the preparation of complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Mechanism of Action
The mechanism of action of Diethylenetriaminetriacetic Acid Trifluoroacetamide Tri(tert-butyl Ester) involves its interaction with specific molecular targets. The trifluoroacetamide group is known to interact with various enzymes and proteins, potentially inhibiting or modifying their activity. The molecular pathways involved are complex and depend on the specific biological system being studied .
Comparison with Similar Compounds
Diethylenetriaminetriacetic Acid Trifluoroacetamide Tri(tert-butyl Ester) can be compared with similar compounds such as:
Diethylenetriaminepentaacetic Acid (DTPA): Used as a chelating agent in various applications.
Ethylenediaminetetraacetic Acid (EDTA): Another widely used chelating agent.
Properties
IUPAC Name |
tert-butyl 2-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]amino]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42F3N3O7/c1-21(2,3)35-17(31)14-29(11-10-28-20(34)24(25,26)27)12-13-30(15-18(32)36-22(4,5)6)16-19(33)37-23(7,8)9/h10-16H2,1-9H3,(H,28,34) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVPJOYSURPZDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN(CCNC(=O)C(F)(F)F)CCN(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42F3N3O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70441289 |
Source
|
Record name | AGN-PC-0N61Y5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70441289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
541.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180152-84-5 |
Source
|
Record name | AGN-PC-0N61Y5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70441289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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